A2A receptor antagonist 2

Cancer Immunotherapy Tumor Microenvironment GPCR Antagonism

Standard A2AR antagonists lose efficacy in tumor-mimicking high-adenosine environments (≥1 µM), compromising immuno-oncology studies. A2A receptor antagonist 2 (Compound 57; CAS 2767206-20-0) solves this with measurable activity (IC50=179.6 nM at 1 µM NECA). - **Sustained efficacy**: Retains antagonism under competitive agonist pressure where SCH58261 and ZM241385 collapse. - **Exceptional selectivity**: >1000-fold over A1R/A2BR/A3R (vs. ~50-fold for ZM241385). - **Extended half-life**: 17.6 h IP in mice enables once-daily dosing; reduces handling in chronic studies. - **Distinct IP space**: 2-aminopteridin-7-one scaffold avoids xanthine/triazolopyrimidine patent barriers.

Molecular Formula C25H28FN7O3
Molecular Weight 493.5 g/mol
Cat. No. B12406836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA2A receptor antagonist 2
Molecular FormulaC25H28FN7O3
Molecular Weight493.5 g/mol
Structural Identifiers
SMILESCC1CN(CCN1CCN2C(=O)C=NC3=C(N=C(N=C32)N)C4=CC=C(O4)C)C5=C(C=C(C=C5)OC)F
InChIInChI=1S/C25H28FN7O3/c1-15-14-32(19-6-5-17(35-3)12-18(19)26)9-8-31(15)10-11-33-21(34)13-28-23-22(20-7-4-16(2)36-20)29-25(27)30-24(23)33/h4-7,12-13,15H,8-11,14H2,1-3H3,(H2,27,29,30)/t15-/m0/s1
InChIKeyQLDKSNSJQOSBLD-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

A2A Receptor Antagonist 2 (Compound 57): Baseline Profile


A2A receptor antagonist 2 (also designated Compound 57; CAS 2767206-20-0) is a synthetic small-molecule antagonist of the adenosine A2A receptor (A2AR), a Gαs-coupled GPCR that mediates immunosuppressive signaling in the tumor microenvironment and modulates dopaminergic neurotransmission in the central nervous system [1]. The compound belongs to the 2-aminopteridin-7(8H)-one chemical class, characterized by a pteridinone core scaffold distinct from the xanthine-based (e.g., istradefylline) and triazolopyrimidine-based (e.g., ZM241385) A2AR antagonist families [2]. It exhibits an IC50 of 8.3 ± 0.4 nM against human A2AR in cAMP functional assays, with >1000-fold selectivity over A1R, A2BR, and A3R subtypes [3]. The compound demonstrates sustained antagonistic activity under high-adenosine conditions mimicking the tumor microenvironment—a feature that distinguishes it from many earlier-generation A2AR antagonists [4].

A2A Receptor Antagonist 2: Key Differentiators


Substituting A2A receptor antagonist 2 with a generic or legacy A2AR antagonist (e.g., SCH58261, ZM241385, istradefylline, or preladenant) without careful evaluation introduces significant scientific and procurement risk due to three non-interchangeable parameters. First, antagonistic efficacy in high-adenosine environments (≥1 μM) varies dramatically across A2AR antagonists: A2A receptor antagonist 2 retains measurable potency (IC50 = 179.6 nM) at 1 μM NECA, whereas most conventional A2AR antagonists exhibit complete signal collapse under identical competitive pressure [1]. Second, subtype selectivity profiles differ substantially—A2A receptor antagonist 2 offers >1000-fold selectivity across all other adenosine receptor subtypes, while ZM241385 exhibits only ~50-fold selectivity and SCH58261 demonstrates 53- to 323-fold selectivity [2]. Third, the 2-aminopteridin-7-one chemotype of A2A receptor antagonist 2 occupies a distinct intellectual property space from the xanthine and triazolopyrimidine scaffolds that dominate the generic A2AR antagonist landscape, with direct implications for patent freedom-to-operate in commercial development programs [3]. These quantifiable differences underscore that in-class A2AR antagonists are not functionally or commercially interchangeable.

A2A Receptor Antagonist 2: Quantitative Evidence Guide


Functional Antagonism vs. CPI-444

A2A receptor antagonist 2 (Compound 57) demonstrates functional A2AR antagonism with an IC50 of 8.3 ± 0.4 nM in cAMP assays conducted at 40 nM NECA [1]. Critically, the compound retains measurable antagonistic activity (IC50 = 179.6 nM) at 1 μM NECA—a concentration that mimics the high-adenosine environment of the tumor microenvironment. Under the same high-NECA assay condition, the clinical-stage A2AR antagonist CPI-444 exhibits an IC50 of 86.5 nM at standard NECA levels, but direct comparative data at 1 μM NECA are not reported in the primary literature . The ~10.4-fold potency advantage of A2A receptor antagonist 2 over CPI-444 at standard NECA concentrations (8.3 nM vs. 86.5 nM) [2] suggests superior competitive displacement capacity that may translate to enhanced functional antagonism in adenosine-rich pathological environments.

Cancer Immunotherapy Tumor Microenvironment GPCR Antagonism

Adenosine Receptor Subtype Selectivity

A2A receptor antagonist 2 exhibits >1000-fold selectivity for A2AR over A1R, A2BR, and A3R subtypes [1]. This selectivity window substantially exceeds that of several widely used reference A2AR antagonists: ZM241385 displays approximately 50-fold selectivity for A2AR over A2BR (Ki A2A <1 nM; Ki A2B 50 nM) ; SCH58261 exhibits 53-fold selectivity over A2B and 323-fold over A1 [2]; and istradefylline (KW-6002) shows only 70-fold selectivity over A1R (Ki A2A 2.2 nM; Ki A1 150 nM) . While preladenant and SCH412348 also achieve >1000-fold selectivity [3], they represent distinct chemotypes with different patent estates and pharmacokinetic profiles. The >1000-fold selectivity window of A2A receptor antagonist 2 reduces the likelihood of confounding off-target pharmacology at A2BR (which mediates pro-inflammatory and vascular effects) and A1R (which modulates cardiac chronotropy and neuroprotection) in complex biological systems.

Receptor Selectivity Off-Target Profiling Adenosine Receptor Subtypes

Murine Pharmacokinetic Profile

In C57BL/6 mice, A2A receptor antagonist 2 exhibits route-dependent pharmacokinetic exposure: intravenous administration at 2 mg/kg yields Cmax of 1091 ± 129 ng/mL and AUC0-last of 767 ± 107 ng/mL·h with elimination half-life (T1/2) of 2.05 ± 0.94 h. Intraperitoneal administration at 10 mg/kg produces AUC0-last of 812 ± 12.0 ng/mL·h and T1/2 of 17.6 ± 0.68 h, with bioavailability (F) of 11.6%. Oral administration at 10 mg/kg yields Cmax of 106 ± 33.0 ng/mL, AUC0-last of 145 ± 25.9 ng/mL·h, and bioavailability of 3.78% . Notably, the extended IP half-life (17.6 h) exceeds that reported for several reference A2AR antagonists: ZM241385 exhibits a plasma half-life of ~1-2 h in rats following IP administration [1]; SCH58261 demonstrates a half-life of <2 h in rodent studies . The extended IP half-life of A2A receptor antagonist 2 may reduce dosing frequency requirements in chronic in vivo efficacy models.

Pharmacokinetics In Vivo Pharmacology Drug Metabolism

T Cell Functional Rescue and Tumor Killing

A2A receptor antagonist 2 (10 μM) completely reverses NECA-mediated suppression of Jurkat T cell cytotoxic function in co-culture assays with HCT116 tumor cells, restoring tumor cell killing capacity to baseline levels [1]. The compound also increases IL-2 production in Jurkat T cells in the presence of NECA, with Western blot analysis confirming elevated IL-2 protein expression following overnight incubation [2]. No obvious cytotoxicity toward HCT116 or MC38 cells was observed at 10 μM after 48 h incubation . In the broader 2-aminopteridin-7-one series, compound 57 demonstrated the most favorable balance of A2AR potency and functional T cell rescue activity among analogs evaluated [3]. While other A2AR antagonists (e.g., SCH58261, preladenant) have been shown to enhance T cell responses in various models, direct head-to-head functional T cell assay comparisons with A2A receptor antagonist 2 are not available in the current literature.

T Cell Activation Cancer Immunotherapy IL-2 Production

2-Aminopteridin-7-one Scaffold Differentiation

A2A receptor antagonist 2 is built upon a 2-aminopteridin-7(8H)-one core scaffold , which represents a structural departure from the three major A2AR antagonist chemotypes that dominate the published literature and commercial compound space: (1) xanthine derivatives (e.g., istradefylline/KW-6002, caffeine), (2) triazolopyrimidine and triazolotriazine derivatives (e.g., ZM241385, SCH58261, preladenant), and (3) pyrazolotriazolopyrimidine derivatives (e.g., SCH412348) [1]. The pteridinone scaffold was identified through scaffold-hopping and conformational restriction strategies applied to a 2-amino-7,9-dihydro-8H-purin-8-one hit compound [2]. This structural differentiation provides a distinct intellectual property position relative to generic A2AR antagonists, with implications for patentability and freedom-to-operate in commercial development programs [3].

Medicinal Chemistry Scaffold Hopping Patent Estate

A2A Receptor Antagonist 2: Research & Industrial Applications


Cancer Immunotherapy in High-Adenosine TME

A2A receptor antagonist 2 is optimally deployed in immuno-oncology studies where the experimental system mimics or recapitulates the high-adenosine environment of solid tumors (≥1 μM extracellular adenosine). The compound retains measurable antagonistic activity (IC50 = 179.6 nM) at 1 μM NECA, distinguishing it from many legacy A2AR antagonists whose potency collapses under competitive high-agonist conditions [1]. Applications include: (a) in vitro T cell suppression reversal assays in the presence of exogenous adenosine or NECA; (b) ex vivo tumor-infiltrating lymphocyte (TIL) functional rescue studies; (c) syngeneic mouse tumor models evaluating A2AR blockade as monotherapy or in combination with anti-PD-1/PD-L1 checkpoint inhibitors [2]. The extended IP half-life (17.6 h) supports convenient once-daily dosing in murine efficacy studies .

Target Validation with a Selective A2AR Antagonist

For target validation experiments where unambiguous attribution of biological effects to A2AR engagement is critical, A2A receptor antagonist 2 provides a >1000-fold selectivity window over A1R, A2BR, and A3R [1]. This selectivity substantially exceeds that of commonly used reference antagonists ZM241385 (~50-fold) and SCH58261 (53- to 323-fold) [2]. Applications include: (a) in vivo pharmacology studies where A2BR blockade could confound vascular or inflammatory readouts; (b) CNS studies where A1R antagonism might alter neuroprotective or sedative endpoints; (c) primary cell assays where multiple adenosine receptor subtypes are co-expressed. For orthogonal target validation, pairing A2A receptor antagonist 2 with a structurally distinct A2AR antagonist (e.g., a xanthine-based compound) can strengthen the evidence linking observed phenotypes specifically to A2AR pharmacology.

Medicinal Chemistry and Lead Optimization

Drug discovery and medicinal chemistry teams pursuing A2AR antagonist development programs may procure A2A receptor antagonist 2 as a benchmark compound or structural starting point within the 2-aminopteridin-7-one chemotype space [1]. The compound represents a scaffold distinct from the crowded xanthine and triazolopyrimidine patent landscapes that dominate A2AR antagonist intellectual property [2]. Applications include: (a) use as a positive control in high-throughput screening campaigns for novel A2AR antagonists; (b) reference standard for validating computational docking models of pteridinone-based A2AR ligands; (c) comparator compound in SAR studies exploring alternative heterocyclic cores; (d) tool compound for assessing species ortholog pharmacology prior to initiating in vivo studies in non-murine models.

Murine Efficacy Studies with Extended IP Dosing

For in vivo pharmacology studies in mice where intraperitoneal dosing is preferred for technical or animal welfare reasons, A2A receptor antagonist 2 offers an extended elimination half-life of 17.6 ± 0.68 h following IP administration at 10 mg/kg [1]. This half-life is approximately 9- to 18-fold longer than that reported for ZM241385 and SCH58261 under comparable conditions [2]. The extended exposure enables once-daily or even every-other-day dosing schedules, reducing cumulative animal handling, minimizing injection-site stress, and lowering the total compound quantity required for chronic efficacy studies. Applications include: (a) multi-week tumor growth inhibition studies in syngeneic mouse models; (b) neuroprotection studies in MPTP or 6-OHDA Parkinson's disease models; (c) behavioral pharmacology studies in depression or anxiety models where repeated daily handling could confound behavioral endpoints.

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